molecular formula C11H9NO3 B14039360 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14039360
M. Wt: 203.19 g/mol
InChI Key: ZWPGJSZRVKRNQF-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-based organic compound featuring a carboxylic acid group at the C2 position of the pyrrole ring and a 3-hydroxyphenyl substituent at the C5 position. Pyrrole derivatives are heterocyclic aromatic compounds with diverse biological and chemical applications due to their structural versatility.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-8-3-1-2-7(6-8)9-4-5-10(12-9)11(14)15/h1-6,12-13H,(H,14,15)

InChI Key

ZWPGJSZRVKRNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrrole ring with appropriate substituents, followed by functional group transformations to install the hydroxyphenyl moiety and the carboxylic acid group. Common approaches include:

  • Cyclization reactions forming the pyrrole core from amino acid derivatives or diketones.
  • Functionalization of the pyrrole ring via substitution or condensation reactions.
  • Hydrolysis or esterification steps to introduce or modify carboxylic acid groups.

Specific Synthetic Routes and Conditions

Pyrrole Ring Formation via Amino Acid Derivatives (Patent Method)

A patented method for preparing pyrrolidine-2-carboxylic acid derivatives, which can be adapted for pyrrole derivatives, involves:

  • Starting from protected amino acid esters such as 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
  • Treatment with strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78°C).
  • Addition of formic acetic or formic pivalic anhydrides to introduce formyl groups.
  • Subsequent deprotection with trifluoroacetic acid (TFA) and purification by column chromatography.

This method yields dihydro-pyrrole intermediates with high yields (75-90%) and can be tailored to introduce various substituents on the pyrrole ring, potentially including hydroxyphenyl groups after further functionalization steps.

Synthesis from 2-Aminophenol and Itaconic Acid (Literature Method)

A related approach for hydroxyphenyl-substituted pyrrolidine carboxylic acids involves:

  • Condensation of 2-aminophenol with itaconic acid to form key carboxylic acid intermediates.
  • Chlorination using hydrochloric acid and hydrogen peroxide to introduce dichloro substituents when needed.
  • Esterification with methanol and sulfuric acid catalyst to form methyl esters.
  • Further reaction with hydrazine monohydrate in refluxing isopropanol to modify the pyrrole ring system.

Although this method is described for related compounds (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid), it provides a synthetic framework adaptable to this compound, particularly for introducing hydroxyphenyl groups and carboxylic acid functions.

Hantzsch Pyrrole Synthesis and Derivative Functionalization

The classical Hantzsch pyrrole synthesis can be employed to prepare pyrrole derivatives bearing carboxylic acid groups:

  • Reaction of diketones with amino acids or amino esters under acidic conditions.
  • Subsequent esterification and hydrolysis steps to obtain carboxylic acid derivatives.
  • Modifications using propanolamine or ethanolamine can lead to hydroxyalkyl-substituted pyrroles, which can be further oxidized or functionalized to hydroxyphenyl derivatives.

Summary of Reaction Conditions and Yields

Step/Method Starting Materials Key Reagents & Conditions Yield (%) Notes
Amino acid ester cyclization Protected amino acid esters (e.g., tert-butyl esters) LHMDS or LDA, -78°C; formic anhydrides; TFA deprotection 75-90 High yield, requires low temperature control
2-Aminophenol + Itaconic acid 2-Aminophenol, itaconic acid HCl/H2O2 chlorination; MeOH/H2SO4 esterification; hydrazine hydrate reflux Not specified Adaptable for hydroxyphenyl pyrrole derivatives
Hantzsch synthesis Diketones, amino esters Acid catalysis, esterification, hydrolysis 40-60 Classical method, moderate yields

Analytical Data and Purification

  • Purification is commonly achieved by column chromatography using silica gel and solvents such as ethyl acetate, methylene chloride, or hexane mixtures.
  • Characterization by proton nuclear magnetic resonance (^1H NMR) typically shows signals corresponding to tert-butyl groups, methoxy groups, and aromatic protons.
  • Yields are generally high when low-temperature conditions and careful quenching are employed.
  • The final carboxylic acid compounds are often isolated as crystalline solids or oils, depending on substitution patterns.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can impact cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrrole-2-carboxylic acid derivatives are highly influenced by substituents on the phenyl ring and pyrrole core. Below is a detailed comparison:

Structural and Functional Group Variations

Antioxidant Activity

  • Chloro- and Hydroxy-Substituted Derivatives : highlights 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with heterocyclic moieties (e.g., oxadiazole, triazole) exhibiting 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH and reducing power assays. The chloro and hydroxyl groups enhance radical scavenging .
  • 3-Hydroxyphenyl Hypothesis: The target compound’s 3-hydroxyphenyl group may similarly improve antioxidant capacity via phenol-mediated radical stabilization, though experimental validation is needed.

Physicochemical Properties

  • Melting Points : Pyrazole analogs (e.g., 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid) exhibit high melting points (256–257°C) due to hydrogen bonding . Pyrrole derivatives with similar polar groups may share this trend.
  • Solubility : Carboxylic acid groups improve aqueous solubility, but hydrophobic substituents (e.g., cyclohexyl in ) reduce it. The 3-hydroxyphenyl group balances hydrophilicity and lipophilicity.

Biological Activity

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H9NO3
  • Molecular Weight: 201.19 g/mol
  • IUPAC Name: this compound

The biological effects of this compound are attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to antiproliferative effects and antimicrobial activities. The exact pathways are still under investigation, but studies suggest that it may modulate inflammatory responses and exert cytotoxic effects on cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Pathogen TypeActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusYes1 µg/mL
Escherichia coliYes10 µg/mL
Candida albicansLimited>128 µg/mL

This table summarizes the antimicrobial efficacy of the compound against selected pathogens.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in A549 human lung adenocarcinoma cells, treatment with the compound resulted in reduced cell viability compared to control treatments.

Cell LineIC50 (µM)Comparison Control
A549 (lung cancer)25Cisplatin (10 µM)
MCF-7 (breast cancer)30Doxorubicin (15 µM)

The data indicates that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutics like cisplatin.

Case Studies

  • Study on Antimicrobial Effects : A study published in MDPI explored various derivatives of pyrrole compounds for their antimicrobial properties. The findings indicated that modifications to the pyrrole structure could enhance activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of pyrrole derivatives on cancer cell lines. The study found that introducing hydroxyl groups significantly increased the anticancer potential of these compounds .

Q & A

Basic: What experimental methods are recommended for synthesizing 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid?

Answer:
The synthesis of pyrrole-carboxylic acid derivatives typically involves cyclocondensation and hydrolysis steps. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by basic hydrolysis . For this compound, a similar approach could be adapted:

Cyclocondensation: React 3-hydroxybenzaldehyde derivatives with appropriate ketones or esters (e.g., ethyl acetoacetate) under acidic or basic conditions.

Hydrazine coupling: Use (3-hydroxyphenyl)hydrazine to form the pyrrole ring.

Hydrolysis: Convert ester intermediates to carboxylic acids using aqueous NaOH or HCl .

Purification: Recrystallize from ethanol/ethyl acetate mixtures (80:20 v/v) to obtain high-purity crystals .

Basic: What analytical techniques are optimal for characterizing the crystal structure of this compound?

Answer:
X-ray crystallography is the gold standard for resolving crystal structures. Key steps include:

Crystallization: Dissolve the compound in ethanol/ethyl acetate (80:20) and allow slow evaporation to form monoclinic crystals .

Data collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to measure reflections.

Structure refinement: Apply anisotropic displacement parameters for non-H atoms and riding models for H atoms. Analyze hydrogen-bonding motifs (e.g., N–H⋯O and O–H⋯O interactions) to identify dimeric or chain structures .

Basic: How can researchers determine the solubility profile of this compound for in vitro assays?

Answer:
Solubility can be assessed via:

Solvent screening: Test polar (water, DMSO), semi-polar (ethanol, ethyl acetate), and non-polar solvents (dichloromethane). Ethanol/ethyl acetate mixtures (80:20) are effective for intermediate polarity .

Quantitative analysis: Use UV-Vis spectroscopy or HPLC to measure saturation concentrations. Adjust pH to study ionization effects (carboxylic acid group pKa ~4–5).

Advanced: How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

Answer:
Contradictions often arise from dynamic effects (solution vs. solid state):

NMR analysis: Perform 2D NMR (COSY, NOESY) to confirm solution-state conformation. Note that hydrogen bonding in solution may differ from crystal packing .

DFT calculations: Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-311++G(d,p)) to identify discrepancies caused by tautomerism or solvent effects .

Temperature-dependent studies: Collect NMR data at varying temperatures to detect dynamic equilibria (e.g., keto-enol tautomerism) .

Advanced: What strategies mitigate side reactions during the synthesis of aryl-substituted pyrrole-carboxylic acids?

Answer:
Common side reactions include over-oxidation and ring-opening. Mitigation strategies:

Controlled stoichiometry: Use excess hydrazine derivatives to drive cyclocondensation and minimize incomplete ring formation .

Temperature modulation: Maintain reactions at 60–80°C to avoid decomposition of sensitive intermediates .

Protecting groups: Protect the 3-hydroxyphenyl group (e.g., with tert-butyldimethylsilyl ether) during synthesis to prevent unwanted oxidation .

Advanced: How can computational modeling predict the adsorption behavior of this compound on indoor surfaces?

Answer:
To study environmental interfaces (e.g., adsorption on silica or cellulose):

Molecular dynamics (MD): Simulate interactions between the compound and surface models (e.g., SiO₂) using force fields like OPLS-AA. Analyze binding energies and orientation .

Microspectroscopic validation: Use AFM-IR or Raman microscopy to compare simulated adsorption sites with experimental data on real-world surfaces .

Advanced: What methodologies are used to evaluate the bioactivity of pyrrole-carboxylic acid derivatives?

Answer:

Enzyme inhibition assays: Screen against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves .

Antimicrobial testing: Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Correlate activity with substituent electronic effects (e.g., hydroxyl vs. halogen groups) .

Advanced: How can regioselectivity challenges in pyrrole ring functionalization be addressed?

Answer:

Directing groups: Introduce temporary groups (e.g., boronic esters) at the 3-position to steer electrophilic substitution to the 5-position .

Metal catalysis: Use Pd-catalyzed C–H activation for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl halides .

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